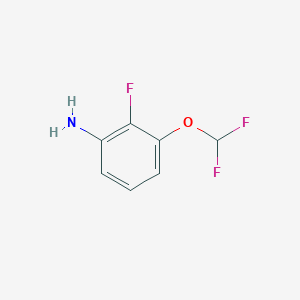

3-(Difluoromethoxy)-2-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethoxy)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRZXNSXNQBBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40738198 | |

| Record name | 3-(Difluoromethoxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261498-41-2 | |

| Record name | 3-(Difluoromethoxy)-2-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261498-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Difluoromethoxy)-2-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40738198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethoxy)-2-fluoroaniline: Pathways and Methodologies for Drug Discovery Professionals

Introduction: The Significance of the Difluoromethoxy Moiety in Modern Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. Its introduction can enhance metabolic stability, improve lipophilicity, and act as a bioisostere for other functional groups, ultimately leading to compounds with improved therapeutic profiles.[1][2][3] 3-(Difluoromethoxy)-2-fluoroaniline is a key building block in the synthesis of a variety of pharmaceutical candidates, making robust and efficient synthetic access to this intermediate a critical endeavor for researchers and drug development professionals. This guide provides a detailed exploration of the primary synthesis pathways for this compound, offering both theoretical insights and practical, step-by-step protocols.

Strategic Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached from two principal strategic directions, primarily dictated by the availability of starting materials. The most direct route commences with the commercially available intermediate, 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene. An alternative, more foundational pathway begins with the precursor 2-fluoro-3-nitrophenol, requiring an initial difluoromethoxylation step. Both pathways culminate in the reduction of the nitro group to the target aniline.

Caption: Direct reduction of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate or methanol)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

In a hydrogenation vessel, dissolve 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene in a suitable solvent (e.g., ethanol). The concentration can typically range from 5-10% (w/v).

-

Carefully add the 10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate.

-

Seal the reaction vessel and purge with an inert gas (nitrogen or argon) to remove any oxygen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure aniline.

| Parameter | Typical Value |

| Solvent | Ethanol, Methanol, Ethyl Acetate |

| Catalyst | 10% Pd/C |

| Catalyst Loading | 1-5 mol% |

| Hydrogen Pressure | 1-4 atm |

| Temperature | Room Temperature |

| Reaction Time | 2-8 hours |

| Typical Yield | >90% |

Pathway 2: A Two-Step Synthesis from 2-Fluoro-3-nitrophenol

Caption: Two-step synthesis of this compound.

Step 1: Difluoromethoxylation of 2-Fluoro-3-nitrophenol

The introduction of the difluoromethoxy group is a critical step and can be achieved through various methods. A common and effective approach involves the reaction of the phenoxide of 2-fluoro-3-nitrophenol with a difluorocarbene precursor, such as sodium chlorodifluoroacetate or by bubbling difluorochloromethane gas through the reaction mixture. [2][6][7] Reaction Scheme:

Caption: Difluoromethoxylation of 2-fluoro-3-nitrophenol.

Experimental Protocol: Difluoromethoxylation using Sodium Chlorodifluoroacetate

Materials:

-

2-Fluoro-3-nitrophenol

-

Sodium chlorodifluoroacetate

-

Potassium carbonate (K₂CO₃) or another suitable base

-

N,N-Dimethylformamide (DMF) or other polar aprotic solvent

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a stirred solution of 2-fluoro-3-nitrophenol in a polar aprotic solvent such as DMF, add a base like potassium carbonate. The amount of base should be in slight excess (e.g., 1.2-1.5 equivalents).

-

Stir the mixture at room temperature for a short period to ensure the formation of the phenoxide.

-

Add sodium chlorodifluoroacetate to the reaction mixture. Typically, a molar excess of the difluoromethoxylating agent is used (e.g., 1.5-2.0 equivalents).

-

Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.

-

Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-12 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of ice and water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene, can be purified by column chromatography on silica gel.

| Parameter | Typical Value |

| Solvent | DMF, Acetonitrile |

| Base | K₂CO₃, NaOH |

| Difluorocarbene Source | ClCF₂COONa, CHClF₂ |

| Temperature | 80-120 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | 60-85% |

Step 2: Reduction of 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene

The second and final step in this pathway is the reduction of the nitro group of the intermediate synthesized in Step 1. The procedure is identical to that described in Pathway 1.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The choice between a direct reduction of the commercially available nitro-intermediate and a two-step approach from 2-fluoro-3-nitrophenol will largely depend on economic and logistical considerations. The methodologies outlined in this guide provide robust and reliable routes to this valuable building block. As the demand for novel fluorinated pharmaceuticals continues to grow, the development of even more efficient, sustainable, and scalable synthetic methods for key intermediates like this compound will remain an area of active research and innovation.

References

- 1-(Difluoromethoxy)-3-nitrobenzene: A Key Intermediate in Chemical Synthesis.

- CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.

- Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G.

- A Comparative Guide to the Synthesis of 1-Fluoro-4-nitrobenzene Derivatives - Benchchem.

- CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents.

- CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents.

- Difluoromethylation of Phenols - Organic Syntheses.

- Selective difluoromethylation and monofluoromethylation reactions - Chemical Communications (RSC Publishing).

- 1-Fluoro-3-nitrobenzene synthesis - ChemicalBook.

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents.

- A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds - JNAS | Journals of National Academy of Sciences of Ukraine.

- US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds - Google Patents.

- Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline - Benchchem.

- WO1991017138A1 - Process for preparing 3,4-difluoroaniline - Google Patents.

- US5965775A - Process for the preparation of 3,5-difluoroaniline - Google Patents.

- PROCESS FOR THE PREPARATION OF FLUORO COMPOUNDS FROM THE CORRESPONDING AMINES - European Patent Office - EP 0900180 B1 - Googleapis.com.

- 22236-07-3 | 1-(Difluoromethoxy)-3-nitrobenzene - ChemScene.

- 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene | C7H4F3NO3 | CID 46311591 - PubChem.

- 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem.

- (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - ResearchGate.

- 2-fluoro-3-nitrophenol (C6H4FNO3) - PubChemLite.

- 1-Fluoro-3-nitrobenzene | C6H4FNO2 | CID 9823 - PubChem.

- 1-(Difluoromethoxy)-2-fluoro-3-nitrobenzene - Achmem.

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Fluoro-3-nitrophenol | C6H4FNO3 | CID 23340673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 2-fluoro-3-nitrophenol (C6H4FNO3) [pubchemlite.lcsb.uni.lu]

- 6. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

- 7. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(Difluoromethoxy)-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3-(Difluoromethoxy)-2-fluoroaniline. This document is born out of the recognition that a deeper understanding of the physicochemical properties of novel building blocks is paramount to accelerating innovation in drug discovery and materials science. The strategic incorporation of fluorine-containing moieties, such as the difluoromethoxy group, has become a cornerstone of modern medicinal chemistry, offering a nuanced approach to modulating molecular properties. This guide moves beyond a simple recitation of data, aiming to provide a causal understanding of experimental choices and a framework for the practical application of this versatile compound. Every protocol and piece of data presented herein is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references.

Introduction and Significance

This compound (CAS No. 1261498-41-2) is an emerging fluorinated aromatic amine that holds significant promise as a key building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring both a difluoromethoxy group and a fluorine atom on the aniline scaffold, offers a powerful tool for fine-tuning the steric and electronic properties of target compounds.

The difluoromethoxy group, in particular, is of great interest in pharmaceutical and agrochemical research. It can serve as a lipophilic hydrogen bond donor and a bioisostere for other functional groups, potentially enhancing a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The additional fluorine atom further modulates the electronic character of the aromatic ring, influencing its reactivity and pKa.

This guide provides a detailed exploration of the physicochemical properties of this compound, offering both reported and predicted data, alongside practical experimental protocols for their determination.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. The following table summarizes the key physicochemical parameters for this compound. It is important to note that while some data is available for closely related analogs, specific experimental values for this exact isomer are not widely published. Therefore, a combination of reported data for analogous compounds and high-quality predicted values are presented.

| Property | Value/Information | Source/Method |

| Molecular Formula | C₇H₆F₃NO | - |

| Molecular Weight | 177.12 g/mol | - |

| CAS Number | 1261498-41-2 | [1] |

| Appearance | Predicted: Colorless to light yellow liquid | Based on analogous compounds |

| Melting Point | Data not available. Predicted to be low. | The related 3-(Difluoromethoxy)aniline has a melting point of approximately -3.5 °C. |

| Boiling Point | Data not available. | The related 3-(Difluoromethoxy)aniline has a boiling point of approximately 185-202 °C. |

| pKa | Predicted: ~3.0 ± 0.1 | Based on predictions for similar fluorinated anilines. The pKa of aniline is ~4.6; fluorine substitution generally decreases basicity. |

| logP (Octanol/Water) | Predicted: ~2.7 | Computed by XLogP3 3.0. |

| Solubility | Predicted to be soluble in common organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is expected. | Based on the structure and properties of similar aromatic amines. |

| Storage Temperature | 0-8 °C | [2] |

Experimental Protocols for Key Physicochemical Properties

To empower researchers to validate and expand upon the provided data, this section details robust, step-by-step methodologies for determining crucial physicochemical parameters. The rationale behind key experimental choices is explained to provide a deeper understanding of the underlying principles.

Determination of pKa by UV-Vis Spectrophotometry

The pKa of an ionizable compound like this compound is a critical parameter that governs its charge state at a given pH, which in turn influences its solubility, lipophilicity, and biological interactions. Spectrophotometric determination is a reliable method for compounds with a chromophore whose absorbance spectrum changes with ionization state.

Principle: The Beer-Lambert law is applied to a series of solutions with varying pH to determine the ratio of the protonated and neutral forms of the aniline. The pKa is then calculated using the Henderson-Hasselbalch equation.

Experimental Workflow:

Sources

A Technical Guide to the Predicted Spectral Characteristics of 3-(Difluoromethoxy)-2-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectral data for 3-(Difluoromethoxy)-2-fluoroaniline (CAS No. 1261498-41-2). In the absence of direct experimental spectra in publicly accessible databases, this document leverages established principles of spectroscopy and comparative data from structurally analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound, offering a robust analytical framework grounded in the spectral data of related fluoroanilines.

Introduction: The Rationale for Predictive Spectral Analysis

This compound is a substituted aniline derivative of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine substituents. The difluoromethoxy group, in particular, is a recognized bioisostere for other functional groups, offering modulated lipophilicity and metabolic stability. Accurate spectral characterization is paramount for confirming the identity and purity of such compounds.

This guide addresses the current gap in available experimental data by providing a comprehensive, predicted spectral profile. The predictions are derived from a thorough analysis of substituent effects on the aniline scaffold, drawing on empirical data from related molecules such as 3-(difluoromethoxy)aniline, 3-fluoroaniline, and 3,5-difluoroaniline.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the proton of the difluoromethoxy group.

-

Aromatic Region (δ 6.5-7.5 ppm): The three aromatic protons will exhibit a complex splitting pattern due to ¹H-¹H and ¹H-¹⁹F couplings. The electron-withdrawing nature of the fluorine and difluoromethoxy substituents will generally shift the signals downfield compared to aniline.

-

Amine Protons (δ ~3.8-4.5 ppm): The -NH₂ protons will likely appear as a broad singlet. The chemical shift can be highly variable depending on the solvent and concentration.

-

Difluoromethoxy Proton (δ ~6.5-7.5 ppm): The proton of the -OCHF₂ group is expected to appear as a triplet due to coupling with the two fluorine atoms (J ≈ 70-80 Hz). This signal may overlap with the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 7.5 | m (multiplet) | - |

| -NH₂ | ~3.8 - 4.5 | br s (broad singlet) | - |

| -OCHF₂ | ~6.5 - 7.5 | t (triplet) | ~70-80 (¹JH-F) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the difluoromethoxy carbon. The chemical shifts will be significantly influenced by the carbon-fluorine couplings.

-

Aromatic Carbons (δ 100-160 ppm): The carbons directly attached to fluorine will show large one-bond C-F coupling constants (¹JC-F). Carbons two or three bonds away will exhibit smaller couplings.

-

Difluoromethoxy Carbon (δ ~115-125 ppm): This carbon will appear as a triplet due to the one-bond coupling with the two fluorine atoms (¹JC-F ≈ 240-260 Hz).

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic C-F | 150 - 160 | d (doublet) | ¹JC-F ≈ 240-250 |

| Aromatic C-O | 145 - 155 | t (triplet) | ³JC-F ≈ 5-10 |

| Aromatic C-N | 135 - 145 | d (doublet) | ²JC-F ≈ 10-20 |

| Aromatic C-H | 100 - 120 | d or dd | JC-F will vary |

| -OC HF₂ | ~115 - 125 | t (triplet) | ¹JC-F ≈ 240-260 |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a critical tool for characterizing fluorinated compounds. Two distinct signals are expected for this compound.

-

Aromatic Fluorine: The fluorine atom on the aromatic ring will appear as a multiplet due to couplings with the neighboring aromatic protons.

-

Difluoromethoxy Fluorines: The two fluorine atoms of the -OCHF₂ group will appear as a doublet due to coupling with the single proton.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-F | -110 to -130 | m (multiplet) | - |

| -OCHF ₂ | -80 to -100 | d (doublet) | ¹JF-H ≈ 70-80 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The predicted key absorption bands for this compound are summarized below. Data from 3-(Difluoromethoxy)aniline provides a strong basis for these predictions[1].

Table 4: Predicted Key IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C=C Stretch (aromatic) | 1580 - 1620 | Strong |

| N-H Bend (amine) | 1550 - 1650 | Medium |

| C-O-C Stretch (ether) | 1200 - 1300 | Strong |

| C-F Stretch | 1000 - 1200 | Strong, multiple bands |

| O-C-F Stretch | 1000 - 1100 | Strong |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₆F₃NO), the predicted mass spectrum is as follows:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 177. The presence of an odd number of nitrogen atoms follows the nitrogen rule.

-

Major Fragmentation Patterns:

-

Loss of the difluoromethyl radical (•CHF₂) to give a fragment at m/z = 126.

-

Loss of CO, followed by rearrangement.

-

Cleavage of the C-N bond.

-

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher.

-

Pulse Sequence: Standard single-pulse.

-

Number of Scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Sequence: Proton-decoupled.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

¹⁹F NMR Acquisition:

-

Spectrometer: 376 MHz or higher.

-

Pulse Sequence: Proton-decoupled.

-

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the KBr pellet method or Attenuated Total Reflectance (ATR).

-

Data Acquisition:

-

Spectrometer: Fourier-Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Introduction: Use a suitable technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition:

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Mass Range: m/z 40-500.

-

Visualization of Analytical Workflow

The logical flow for the complete spectral characterization of this compound is depicted in the following diagram.

Sources

An In-Depth Technical Guide to the Solubility and Stability of 3-(Difluoromethoxy)-2-fluoroaniline

Introduction: Navigating the Physicochemical Landscape of a Novel Fluorinated Aniline

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating the physicochemical and pharmacokinetic properties of drug candidates.[1][2] 3-(Difluoromethoxy)-2-fluoroaniline (CAS Number: 1261498-41-2) is a compound of significant interest, embodying a nuanced approach to molecular design by featuring two distinct fluorine motifs: a difluoromethoxy group and a fluoro substituent on the aniline ring.[3][4] This guide provides a comprehensive technical overview of the anticipated solubility and stability characteristics of this molecule and furnishes detailed, field-proven protocols for their empirical determination. As a novel entity, specific experimental data for this compound is not broadly available, underscoring the necessity of the predictive and methodological framework presented herein.[5] This document is intended for researchers, scientists, and drug development professionals to enable a thorough and scientifically rigorous evaluation of this promising chemical scaffold.

Part 1: Physicochemical Properties and Predictive Analysis

The interplay of the difluoromethoxy and fluoro groups on the aniline core dictates the molecule's overall physicochemical profile. Understanding these contributions is paramount for anticipating its behavior in various experimental and biological systems.

The Influence of Fluorine Substituents on Core Properties

The difluoromethoxy (-OCF₂H) group serves as a fascinating bioisostere for more common functionalities like hydroxyl, thiol, or methoxy groups.[1] Its presence is known to enhance metabolic stability by blocking common metabolic pathways such as O-demethylation.[1] The strong carbon-fluorine bonds contribute to this robustness.[2] Furthermore, the -OCF₂H group can act as a hydrogen bond donor, a feature not present in a methoxy group, potentially influencing target engagement and solubility.[1][6]

The 2-fluoro substituent, an electron-withdrawing group, influences the electronic environment of the aniline ring and the basicity of the amino group.[7] The position of this fluorine atom ortho to the amino group can lead to intramolecular hydrogen bonding, which may affect the molecule's conformation, lipophilicity, and interaction with solvent molecules.[8][9] This substitution pattern is known to increase the ability of the adjacent amine to form strong intermolecular hydrogen bonds as well.[8][9]

Predicted Physicochemical Profile

While specific experimental data is limited, a predicted profile for this compound can be extrapolated from related compounds and the known effects of its functional groups.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₇H₆F₃NO | Based on chemical structure.[4][10] |

| Molecular Weight | 177.12 g/mol | Based on chemical structure.[4][10] |

| Appearance | Colorless to pale yellow liquid or low melting solid | Aniline and its simple derivatives are often liquids or low-melting solids that can darken upon exposure to air and light.[11][12] |

| pKa (Predicted) | ~3.0 - 4.0 | The electron-withdrawing nature of both the 2-fluoro and 3-(difluoromethoxy) groups is expected to decrease the basicity of the aniline nitrogen compared to aniline (pKa ~4.6).[11][13][14] |

| logP (Predicted) | 2.0 - 3.0 | The difluoromethoxy group is known to increase lipophilicity.[2][15] The additional fluorine atom will also contribute to a higher logP compared to unsubstituted aniline. |

| Water Solubility | Low to moderate | Aniline has moderate water solubility, which is expected to be reduced by the lipophilic difluoromethoxy and fluoro substituents.[12][16] The potential for hydrogen bonding with water may provide some aqueous solubility. |

| Organic Solvent Solubility | High | Expected to be readily soluble in common organic solvents such as ethanol, methanol, and dichloromethane, typical for aniline derivatives.[11][12] |

Part 2: A Comprehensive Guide to Solubility Determination

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation development. A rigorous and systematic approach to its determination is essential.

Experimental Workflow for Solubility Assessment

The following diagram outlines a logical workflow for determining the solubility of this compound in various solvent systems.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

1. Preparation:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a precise volume of the desired solvent (e.g., purified water, pH 7.4 phosphate-buffered saline, ethanol) to each vial.

2. Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

3. Sample Processing:

-

Allow the vials to stand undisturbed for a short period to let undissolved solids settle.

-

Carefully withdraw a sample of the supernatant. To avoid aspirating solid material, it is crucial to filter the sample through a low-binding filter (e.g., 0.22 µm PVDF).

4. Quantification:

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[17]

-

Prepare a standard curve using known concentrations of this compound to ensure accurate quantification.

5. Reporting:

-

Express the solubility in appropriate units, such as mg/mL or µM.

Part 3: A Rigorous Approach to Stability Evaluation

Stability testing is a critical component of drug development, providing insights into a compound's shelf-life and degradation pathways under various environmental conditions.[18][19] The International Council for Harmonisation (ICH) provides a structured framework for these studies.[20]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those used for accelerated stability testing.[21][22] This helps to identify likely degradation products and establish the stability-indicating power of analytical methods.[21][23]

Protocol 2: Forced Degradation Study

1. Sample Preparation:

-

Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents.[22]

2. Stress Conditions (to be run in parallel):

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl. If no degradation is observed at room temperature, heat the solution (e.g., to 60°C).[22]

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH under similar temperature conditions as the acid hydrolysis.[22]

-

Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

Photostability: Expose the compound (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Time Points and Analysis:

-

Sample and analyze the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

The goal is to achieve 5-20% degradation of the parent compound to ensure that degradation products are formed at detectable levels without being overly complex.

-

Analyze all samples by a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to identify the mass of potential degradants.

4. Data Interpretation:

-

Determine the percentage of the parent compound remaining.

-

Identify and quantify the major degradation products.

-

Propose degradation pathways based on the identified products. The aniline moiety is susceptible to oxidation, and the ether linkage of the difluoromethoxy group could be a site for hydrolysis under harsh acidic or basic conditions.[24][25]

Formal Stability Testing (ICH Guidelines)

Following the initial characterization, formal stability studies are conducted to establish a re-test period or shelf life.[26][27]

1. Batches and Storage Conditions:

-

At least two to three primary batches of the compound should be placed on stability.[26]

-

Long-Term Storage: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated Storage: 40°C ± 2°C / 75% RH ± 5% RH.

2. Testing Frequency:

-

Long-Term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.[18]

-

Accelerated: Typically 0, 3, and 6 months.[18]

3. Attributes to be Tested:

-

Appearance, assay, degradation products, and other relevant physicochemical properties should be monitored over the duration of the study.

Conclusion: A Framework for Advancing Research and Development

This compound represents a molecule with significant potential, stemming from its unique combination of fluorine-containing substituents. While direct experimental data on its solubility and stability are currently sparse, this guide provides a robust framework for its comprehensive characterization. By leveraging predictive analysis based on established medicinal chemistry principles and implementing the detailed experimental protocols outlined, researchers can systematically evaluate the compound's properties. This structured approach ensures scientific integrity, generates trustworthy data, and ultimately accelerates the journey of this promising molecule from the laboratory to potential therapeutic applications.

References

- Stability Testing of Pharmaceutical Products. (2012). Journal of Applied Pharmaceutical Science.

- ICH Stability Guidelines. (n.d.). LSC Group®.

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (n.d.). Benchchem.

- 3-(Difluoromethoxy)aniline. (2024). ChemBK.

- Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. (2021). PubMed.

- (PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. (2021).

- Guidelines for Pharmaceutical Stability Study. (2012). Pharmaguideline.

- The Impact of Trifluoromethoxy Groups on Bioavailability and Drug Design. (n.d.). [Source Not Available].

- Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.

- Stability Testing - Develop Stable Pharmaceutical Products. (n.d.). ComplianceOnline.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2022). PMC - PubMed Central.

- An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines. (n.d.). Benchchem.

- Forced Degrad

- Solubility experiments of aniline tetramer in different solvents. (n.d.).

- Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (2022). PMC - NIH.

- Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. (n.d.). PubMed.

- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

- Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of … (n.d.). OUCI.

- 3-(Difluoromethoxy)aniline. (n.d.). Chem-Impex.

- 3-(Difluoromethoxy)

- Substituent effects on the physical properties and pKa of aniline. (2000). Semantic Scholar.

- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.

- Substituent effects on the physical properties and pKa of aniline. (2000).

- Bacterial degradation of aniline. (A) Initial steps of aniline... (n.d.).

- The Solubility of Aniline. (2022). ChemicalBook.

- Remedial Technologies for Aniline and Aniline Derivatives Elimination

- 3-Fluoroaniline. (n.d.). PubChem - NIH.

- 3-(difluoromethoxy)-N-fluoroaniline. (n.d.). PubChem.

- An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.

- Identification of Organic Compound by Organic Qualitative Analysis. (n.d.). Institute of Science, Nagpur.

- Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Compar

- 1261498-41-2|3-Difluoromethoxy-2-fluoroaniline|BLD Pharm. (n.d.). BLD Pharm.

- This compound CAS#: 1261498-41-2. (n.d.). ChemicalBook.

- 2-Fluoroaniline. (n.d.). PubChem.

- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1261498-41-2|3-Difluoromethoxy-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 4. This compound CAS#: 1261498-41-2 [m.chemicalbook.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3-(difluoromethoxy)-N-fluoroaniline | C7H6F3NO | CID 177726752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. The Solubility of Aniline_Chemicalbook [chemicalbook.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. nbinno.com [nbinno.com]

- 16. Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC [pmc.ncbi.nlm.nih.gov]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. japsonline.com [japsonline.com]

- 19. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]

- 20. ICH Stability Guidelines | LSC Group® [lscgroupllc.com]

- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 22. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 23. pharmtech.com [pharmtech.com]

- 24. Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 27. www3.paho.org [www3.paho.org]

An In-depth Technical Guide to 3-(Difluoromethoxy)-2-fluoroaniline: A Key Building Block for Advanced Pharmaceutical Development

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced membrane permeability, and altered pKa—provide chemists with a powerful tool to optimize pharmacokinetic and pharmacodynamic profiles.[2][3] Within this context, 3-(Difluoromethoxy)-2-fluoroaniline emerges as a particularly valuable building block. Its dual-fluorinated nature, featuring both a fluoro substituent on the aniline ring and a difluoromethoxy group, offers a nuanced approach to molecular modification. The difluoromethyl group (CF₂H), in particular, is a bioisostere for hydroxyl, thiol, or amine groups and can act as a hydrogen bond donor, enhancing target affinity and specificity.[4][5]

This technical guide provides an in-depth analysis of this compound (CAS No. 1261498-41-2), covering its commercial availability, physicochemical properties, spectroscopic signature, and critical role in the synthesis of advanced pharmaceutical intermediates.[6] The content herein is curated for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and actionable protocols.

Physicochemical and Spectroscopic Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application. While extensive experimental data for this compound is not broadly published, its properties can be reliably inferred from closely related analogs and foundational chemical principles.

Core Properties

The table below summarizes the key physicochemical properties for this compound and its parent compounds, providing a comparative baseline for experimental design.

| Property | This compound | 3-(Difluoromethoxy)aniline (Analog) | 2-Fluoroaniline (Analog) |

| CAS Number | 1261498-41-2[6] | 22236-08-4[7] | 348-54-9[8] |

| Molecular Formula | C₇H₆F₃NO[6] | C₇H₇F₂NO[9] | C₆H₆FN[8] |

| Molecular Weight | 177.12 g/mol [6] | 159.14 g/mol [7][9] | 111.12 g/mol [10] |

| Appearance | Inferred: Colorless to pale yellow liquid/solid | Colorless to pale yellow liquid[11] | Clear liquid with a mild sweet odor[8] |

| Boiling Point | Not specified | 201-202 °C (lit.)[11] | 182-183 °C |

| Storage Condition | Store at 0-8 °C[6] | Under inert gas at 2–8 °C[11] | Not specified |

| pKa | Not specified | 3.0 (Predicted)[11] | Not specified |

Spectroscopic Signature for Quality Control

Verifying the identity and purity of starting materials is a non-negotiable aspect of chemical synthesis. The following protocols outline standard procedures for acquiring spectroscopic data for this compound.

Experimental Protocol: NMR and MS Analysis

-

Sample Preparation (NMR): Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a clean NMR tube.[12]

-

¹H NMR Acquisition:

-

Expected Resonances: Aromatic protons (Ar-H) will appear as complex multiplets in the aromatic region. The amine (-NH₂) protons will present as a broad singlet. The difluoromethoxy proton (-OCHF₂) will be a characteristic triplet.

-

-

¹⁹F NMR Acquisition:

-

Expected Resonances: Two distinct signals are expected: one for the aromatic fluorine and another for the -OCHF₂ group, with characteristic coupling patterns.

-

-

¹³C NMR Acquisition:

-

Expected Resonances: Aromatic carbons will show complex splitting patterns due to C-F coupling. The difluoromethoxy carbon will be identifiable by its triplet structure and chemical shift.

-

-

Mass Spectrometry (MS) Analysis:

-

Technique: Utilize Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Expected Result: The mass spectrum should show a prominent molecular ion peak (M⁺) corresponding to the compound's molecular weight (177.12 g/mol ).

-

Caption: A standard workflow for the quality control and identity verification of incoming this compound.

Synthetic Pathways and Commercial Availability

While specific, scaled-up synthetic routes for this compound are proprietary to manufacturers, a plausible synthesis can be conceptualized from known chemical transformations. A common strategy involves the reduction of a corresponding nitroaromatic precursor. The synthesis of fluorinated anilines often starts from dichloronitrobenzene, which undergoes fluorination, reduction, and potentially other modifications like amination.[13][14]

Caption: A plausible synthetic route to this compound from a nitro-aromatic precursor.

Commercial Suppliers

This compound is available through several specialized chemical suppliers who cater to the research and development sector. These vendors typically offer the compound in research quantities (e.g., milligrams to grams) with high purity, suitable for direct use in synthetic applications.

Known Suppliers Include:

-

Amadis Chemical Company Limited[6]

-

Allfluoro pharmaceutical co. ltd.[6]

-

Beijing Eternalchem Co,. Ltd.[6]

Researchers are advised to contact these suppliers directly for pricing, availability, and detailed specifications, such as certificates of analysis (CoA).

Applications in Drug Design and Medicinal Chemistry

The true value of this compound lies in its application as a scaffold or intermediate in the synthesis of complex, biologically active molecules. The strategic placement of its functional groups provides distinct advantages.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atom at the 2-position and the difluoromethoxy group at the 3-position significantly reduces the basicity (pKa) of the aniline nitrogen. This is a critical parameter in drug design, as it influences the compound's ionization state at physiological pH, affecting solubility, cell permeability, and receptor binding.[2]

-

Metabolic Blocking: The fluoro-group can serve as a metabolic blocker. By replacing a hydrogen atom at a site susceptible to cytochrome P450 oxidation, metabolic inactivation of the drug can be prevented, thereby increasing its half-life and bioavailability.

-

Enhanced Lipophilicity and Binding: The difluoromethoxy group is a lipophilic mimic of a hydroxyl group.[4] This substitution can enhance a molecule's ability to cross cellular membranes and improve its binding affinity to hydrophobic pockets within a target protein.[3]

-

Conformational Control: The steric bulk and electronic properties of the substituents can influence the preferred conformation of the molecule, which can be crucial for locking the compound into a bioactive shape.

Caption: The relationship between the structural features of the aniline building block and desired drug properties.

Safety and Handling

As with all aniline derivatives, this compound and its structural analogs should be handled with appropriate care. Aniline-based compounds are generally considered toxic and can be absorbed through the skin.[10][15]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves, and a lab coat.[15][16]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[17][18]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[15][18]

-

In case of skin contact: Wash off with soap and plenty of water.[17]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[18]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[15]

-

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, as recommended by the supplier (e.g., 0-8 °C).[6]

Conclusion

This compound is a specialized yet highly valuable chemical intermediate for the pharmaceutical industry. Its unique combination of a fluoro-substituted aromatic ring and a difluoromethoxy group provides medicinal chemists with a versatile platform for fine-tuning the properties of drug candidates. While detailed public data on this specific molecule is limited, its properties and utility can be confidently understood through the analysis of its structural components and related analogs. Its commercial availability from specialized suppliers ensures that researchers at the forefront of drug discovery can continue to leverage the strategic benefits of fluorine chemistry to develop the next generation of therapeutics.

References

- ChemBK. (2024). 3-(Difluoromethoxy)aniline.

- CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Chem-Impex. (n.d.). 3-(Difluoromethoxy)aniline.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Fisher Scientific. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET.

- Aarti Industries. (n.d.). 2-fluoroaniline (CL-4: PUBLIC).

- SpectraBase. (2024). 3-(Difluoromethoxy)aniline.

- Oakwood Chemical. (n.d.). 3-(Difluoromethoxy)aniline.

- BLDpharm. (n.d.). 3-Bromo-2-(difluoromethoxy)-5-fluoroaniline.

- PubChem. (n.d.). 3,5-Difluoroaniline.

- ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis.

- BuyersGuideChem. (n.d.). 3,5-Difluoroaniline.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry.

- Li, Y., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules.

- ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles.

- PubChem. (n.d.). 3-Fluoroaniline.

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- Benchchem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-4-fluoroaniline.

- ResearchGate. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.

- Al-Ostoot, F. H., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.

- Benchchem. (2025). A Comparative Spectroscopic Guide to 3-Chloro-4-fluoroaniline and Its Derivatives.

- Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.

- ChemicalBook. (n.d.). This compound CAS#: 1261498-41-2.

- PubChem. (n.d.). 2-Fluoroaniline.

- Brindisi, M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.

- Simson Pharma Limited. (n.d.). 4-Fluoroaniline.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound CAS#: 1261498-41-2 [m.chemicalbook.com]

- 7. 3-(Difluoromethoxy)aniline [oakwoodchemical.com]

- 8. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 14. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

Introduction: The Role of Fluorinated Anilines in Modern Drug Discovery

An In-depth Technical Guide to the Safe Handling of 3-(Difluoromethoxy)-2-fluoroaniline

This compound (CAS No. 1261498-41-2) is a specialized aromatic amine that has garnered interest within the pharmaceutical and agrochemical research sectors. Its utility stems from the unique physicochemical properties imparted by its fluorinated substituents—the difluoromethoxy (-OCF₂H) and fluoro (-F) groups. The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve membrane permeability, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] The difluoromethyl group, in particular, can serve as a bioisostere of alcohol, thiol, or amine groups and act as a hydrogen bond donor, potentially enhancing drug-target interactions.[4]

Given its reactive aniline functionality and the presence of fluorine, a thorough understanding of its chemical hazards and the implementation of rigorous safety protocols are paramount for researchers. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety data and best laboratory practices.

Section 1: Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact. Based on available data, it is toxic if swallowed, harmful in contact with skin or if inhaled, and causes skin and serious eye irritation.[5]

The Globally Harmonized System (GHS) classification provides a standardized framework for communicating these hazards.

Signal Word: Danger [5]

GHS Pictograms:

Table 1: GHS Hazard and Precautionary Statements [5]

| Code | Statement | Category |

| H301 | Toxic if swallowed | Hazard Statement |

| H312 | Harmful in contact with skin | Hazard Statement |

| H315 | Causes skin irritation | Hazard Statement |

| H319 | Causes serious eye irritation | Hazard Statement |

| H332 | Harmful if inhaled | Hazard Statement |

| H335 | May cause respiratory irritation | Hazard Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | Precautionary Statement |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | Precautionary Statement |

| P301+P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor | Precautionary Statement |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | Precautionary Statement |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | Precautionary Statement |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | Precautionary Statement |

| P405 | Store locked up | Precautionary Statement |

| P501 | Dispose of contents/container to an approved waste disposal plant | Precautionary Statement |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential to minimize exposure risk.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is the principle of eliminating or minimizing the hazard at its source, which is inherently more reliable than relying solely on personal barriers.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood. This is critical to prevent the inhalation of vapors or aerosols.[6]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and located close to the workstation where the chemical is handled.[7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE must be selected based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[9]

-

Skin Protection:

-

Gloves: Wear chemical-impermeable gloves (e.g., nitrile, neoprene) that have been tested and approved under appropriate government standards.[9][10] Always inspect gloves for tears or pinholes before use and practice proper glove removal technique to avoid skin contamination.

-

Protective Clothing: A laboratory coat is mandatory. For procedures with a higher risk of splashes or spills, a chemically resistant apron or suit should be worn.[9]

-

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors.[7] Respirator use must be part of a comprehensive respiratory protection program.

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining the integrity of the chemical and ensuring personnel safety.

Safe Handling

-

Avoid Contact: Prevent all direct contact with skin and eyes and avoid inhalation of vapors.[7][11]

-

Inert Atmosphere: Some aniline derivatives can be sensitive to air.[6] While specific data for this compound is limited, handling under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially for long-term storage or sensitive reactions.

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory.[12] Do not eat, drink, or smoke in areas where the chemical is handled.[8]

-

Spill Management: Have a spill kit readily available. In case of a small spill, absorb with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[7] For large spills, evacuate the area and follow emergency procedures.[9]

Storage Conditions

Improper storage can lead to degradation, reaction with incompatible materials, or accidental release.

-

Container: Store in the original, tightly sealed container.[7][11]

-

Environment: Keep in a dry, cool, and well-ventilated place.[5][11] Recommended storage temperature is often between 2-8°C.[5]

-

Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[7][8]

-

Security: The compound should be stored in a locked cabinet or area accessible only to authorized personnel, as indicated by the P405 "Store locked up" statement.[5][6]

Section 4: Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel must be familiar with these procedures before working with the chemical.

First Aid Measures

-

General Advice: Move the victim out of the dangerous area. Show the Safety Data Sheet (SDS) to the attending physician.[10]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[11][13]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][11]

-

In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water. Call a Poison Control Center or doctor immediately.[11][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: During a fire, hazardous combustion products may be formed, including toxic nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[7][8]

-

Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) to protect against toxic fumes.[9][15]

Section 5: Experimental Workflow Example

This section provides a step-by-step methodology for a typical laboratory workflow involving this compound, integrating the safety protocols described.

Workflow: Acylation of this compound

-

Preparation and PPE: Before starting, ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height. Don required PPE: safety goggles, face shield, lab coat, and nitrile gloves.

-

Reagent Weighing: In the fume hood, place a weighing paper on a tared analytical balance. Carefully transfer the required amount of this compound from its storage container to the weighing paper using a clean spatula. Securely close the storage container and return it to its designated locked storage location.

-

Reaction Setup: Transfer the weighed aniline to a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar. Add the appropriate anhydrous solvent (e.g., dichloromethane) via syringe.

-

Reagent Addition: Cool the reaction mixture in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride) dropwise via syringe. The exotherm should be carefully monitored.

-

Reaction Monitoring: Allow the reaction to stir at the appropriate temperature. Monitor its progress using a suitable technique (e.g., TLC, LC-MS).

-

Workup and Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate in the fume hood to neutralize excess acid.

-

Extraction and Waste Segregation: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent. Segregate the aqueous and organic waste streams into appropriately labeled hazardous waste containers.

-

Cleanup: Decontaminate all glassware and surfaces that came into contact with the chemical. Dispose of all contaminated disposable materials (gloves, weighing paper, pipette tips) in the designated solid hazardous waste container. Wash hands thoroughly.

Section 6: Visualized Safety Workflows

Diagrams can clarify complex procedural sequences, ensuring a higher degree of compliance and understanding.

Safe Handling Workflow

This diagram outlines the logical flow for handling this compound from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

Emergency Response Logic

This diagram illustrates the decision-making process following an accidental exposure.

Caption: Decision-making flowchart for first aid response to an exposure event.

References

-

PubChem. 3,5-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

SD Fine-Chem. Safety Data Sheet: 4-fluoroaniline. Retrieved from [Link]

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. 2,6-Difluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Meanwell, N. A. (2017). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved from [Link]

-

Wang, X., et al. (2023). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. MDPI. Retrieved from [Link]

-

PubChem. 2-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Retrieved from [Link]

-

Jelier, B. J., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved from [Link]

-

Fent, K. W., et al. (2020). Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting. Environment International. Retrieved from [Link]

-

PubChem. 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

Defense Technical Information Center. (2021). Enhancement of Fluorine-Free Firefighting Agents for Compressed Air Foam Applications. Retrieved from [Link]

-

University of Manitoba. Recommended Medical Treatment for Hydrofluoric Acid Exposure. Retrieved from [Link]

-

Neogen. (2024). Safety Data Sheet: LESS Medium. Retrieved from [Link]

-

SERDP ESTCP. (2024). Developing PFAS-Free Firefighting Foams. YouTube. Retrieved from [Link]

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 1261498-41-2|3-Difluoromethoxy-2-fluoroaniline|BLD Pharm [bldpharm.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Leading Speciality Chemical in India [aarti-industries.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. file.bldpharm.com [file.bldpharm.com]

- 13. fishersci.com [fishersci.com]

- 14. 3-Fluoroaniline | C6H6FN | CID 9742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Flame retardants, dioxins, and furans in air and on firefighters' protective ensembles during controlled residential firefighting - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Role of Fluorinated Anilines in Modern Chemistry

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(Difluoromethoxy)-2-fluoroaniline

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine into organic molecules represents a cornerstone strategy for modulating physicochemical and biological properties. Fluorinated aniline derivatives, in particular, serve as pivotal building blocks, prized for their ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide focuses on a specific, highly functionalized example: this compound.

The confluence of three distinct functional groups on the aniline scaffold—an ortho-fluoro substituent, a meta-difluoromethoxy group, and the aniline amine itself—creates a molecule of significant conformational complexity. Understanding the interplay of these groups is not merely an academic exercise; it is fundamental to predicting the molecule's behavior in larger systems. The preferred three-dimensional structure dictates its reactivity, its capacity for intermolecular interactions (such as hydrogen bonding in a protein active site), and ultimately, its utility as a precursor in the synthesis of advanced materials and pharmaceuticals.

This document provides a comprehensive analysis of the molecular structure of this compound, delves into its probable conformational preferences governed by subtle intramolecular forces, and outlines the experimental and computational methodologies required for its definitive characterization.

Core Molecular Structure and Physicochemical Properties

The foundational step in any conformational analysis is a thorough understanding of the molecule's basic structural and electronic attributes.

Chemical Identity:

-

IUPAC Name: this compound

-

CAS Number: 1261498-41-2[1]

-

Molecular Formula: C₇H₆F₃NO[1]

-

Molecular Weight: 177.12 g/mol [1]

The structure is characterized by three key functional domains whose interactions dictate the molecule's overall conformation:

-

The Aniline Moiety (-NH₂): The primary amine group is a hydrogen bond donor and its lone pair of electrons contributes to the aromatic system. Its basicity and nucleophilicity are modulated by the other substituents.

-

The 2-Fluoro Substituent (-F): Positioned ortho to the amine, this highly electronegative atom exerts a strong inductive electron-withdrawing effect. Crucially, it can act as a potential hydrogen bond acceptor.

-

The 3-(Difluoromethoxy) Group (-OCHF₂): This group significantly increases lipophilicity. The C-H bond within this group is polarized, making it a potential, albeit weak, hydrogen bond donor.[2] The group also introduces two additional fluorine atoms and an ether oxygen, all of which can participate in non-covalent interactions.

| Property | Value / Description | Source |

| Molecular Formula | C₇H₆F₃NO | [1] |

| Molecular Weight | 177.12 g/mol | [1] |

| CAS Number | 1261498-41-2 | [1] |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem |

| Hydrogen Bond Acceptor Count | 5 (N, O, and 3x F atoms) | PubChem |

| Rotatable Bond Count | 3 (C-N, C-O, O-C) | PubChem |

Conformational Analysis: The Interplay of Intramolecular Forces

The conformation of this compound is primarily determined by the rotational freedom around the C(aryl)-N and C(aryl)-O bonds, which is heavily influenced by non-covalent intramolecular interactions.

The Dominant Role of Intramolecular Hydrogen Bonding

The proximity of the aniline protons to the ortho-fluorine atom creates a high probability of a significant intramolecular hydrogen bond.

-

N-H···F Interaction: The most influential interaction is expected to be a hydrogen bond between one of the amine protons and the ortho-fluorine atom. This type of N-H···F interaction, while considered weak, is well-documented and can be strong enough to enforce a specific conformation where the N-H bond is directed toward the fluorine.[3][4] This interaction would create a pseudo-six-membered ring, significantly restricting the rotation around the C-N bond and holding the amine group in a relatively planar position relative to the ring.

-

Other Potential Interactions: While the N-H···F bond is likely dominant, other weaker interactions may also play a role:

-

N-H···O Interaction: A conformation where the amine proton interacts with the ether oxygen of the difluoromethoxy group is also possible, though likely less favorable due to the required geometry.

-

C-H···N/F Interactions: The polarized C-H bond of the difluoromethoxy group could potentially act as a hydrogen bond donor towards the aniline nitrogen or the ortho-fluorine.[2]

-

The diagram below illustrates the key rotational degrees of freedom and the probable dominant intramolecular hydrogen bond that dictates the molecule's preferred conformation.

Caption: Key intramolecular interactions in this compound.

Conformation of the Difluoromethoxy Group

Unlike the more sterically hindered trifluoromethoxy group, which often adopts a conformation orthogonal to the aromatic ring, the difluoromethoxy group exhibits greater flexibility.[5] The rotational barrier around the Ar–O bond is relatively low. Studies on similar compounds show that ArOCF₂H groups can have a wide range of preferred dihedral angles (θ = 0°–50°), indicating a shallow potential energy surface.[2] The final orientation in the solid state or solution will be a subtle balance between minimizing steric hindrance with the adjacent fluoro group and optimizing any weak intramolecular interactions.

Methodologies for Structural and Conformational Elucidation

Definitive characterization requires a synergistic approach, combining computational modeling with experimental verification.

Computational Chemistry Workflow

In the absence of published experimental data for this specific molecule, Density Functional Theory (DFT) provides a powerful predictive tool for exploring its conformational landscape.

Workflow Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: Build the 3D structure of this compound using standard molecular modeling software.

-

Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the key dihedral angles (C2-C1-N-H and C2-C3-O-C). This identifies all potential low-energy minima.

-

Conformer Optimization: Subject each identified minimum to full geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)). This provides the precise geometry of each stable conformer.

-

Frequency Calculation: Perform frequency calculations on each optimized conformer to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

-

Relative Energy Analysis: Calculate the relative Gibbs free energies of the conformers to predict their population distribution at a given temperature. The conformer with the lowest free energy is the predicted global minimum.

-

Spectroscopic Prediction: Use the optimized geometries to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.

Caption: Computational workflow for conformational analysis.

Experimental Verification Protocols

Protocol 1: Single-Crystal X-ray Diffraction (Solid-State Conformation)

This technique provides unambiguous proof of the molecular structure and packing in the solid state.

-

Crystal Growth:

-

Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable quality for diffraction.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods to determine the initial atomic positions.

-

Refine the structural model against the experimental data to optimize atomic coordinates, and thermal parameters, and to locate hydrogen atoms. The final refined structure provides precise bond lengths, angles, and the definitive solid-state conformation.[6][7]

-

Protocol 2: NMR Spectroscopy (Solution-State Conformation)

NMR spectroscopy is the most powerful tool for investigating molecular conformation in solution.

-

Standard Spectra Acquisition:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-